4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 4-chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of various functional groups, such as the tert-butyl ester, chloro, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactionsThe final step often involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolo[2,3-d]pyrimidine core.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the pyrrolo[2,3-d]pyrimidine core.
- Carboxylic acid derivative from ester hydrolysis .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structure and reactivity .
- Investigated for its biological activity against various targets, including enzymes and receptors .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and phenyl groups can enhance its binding affinity and specificity . The pyrrolo[2,3-d]pyrimidine core is known to interact with nucleic acids and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
tert-Butyl 4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness:
Properties
Molecular Formula |
C18H18ClN3O2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-10-13-14(19)20-15(12-8-6-5-7-9-12)21-16(13)22(11)17(23)24-18(2,3)4/h5-10H,1-4H3 |
InChI Key |
GBPPTTGFEMPMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C(=O)OC(C)(C)C)N=C(N=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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